molecular formula C8H4BrF5O B2382269 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene CAS No. 2166881-48-5

2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene

Cat. No. B2382269
CAS RN: 2166881-48-5
M. Wt: 291.015
InChI Key: IZAVEBOXQJTVDD-UHFFFAOYSA-N
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Description

Compounds like “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” belong to the class of organic compounds known as aromatic halides. They are characterized by a halogen atom (in this case, bromine) attached to an aromatic ring structure. The presence of the difluoromethyl and trifluoromethoxy groups can significantly influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would consist of a benzene ring with bromine, difluoromethyl, and trifluoromethoxy substituents at the 2, 4, and 1 positions, respectively .


Chemical Reactions Analysis

The chemical reactions of “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would largely depend on the reagents and conditions used. The bromine atom could potentially be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would be influenced by its molecular structure. For example, the presence of the halogen atoms would likely make the compound relatively dense and high-boiling .

Scientific Research Applications

Aryne Route in Organic Synthesis

A study by Schlosser and Castagnetti (2001) explores the use of derivatives of trifluoromethoxybenzene, closely related to 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene, in organic synthesis. They demonstrated the generation of various phenyllithium intermediates from bromo-trifluoromethoxybenzenes, which could be utilized in further organic transformations (Schlosser & Castagnetti, 2001).

Intermediates for Organofluorine Compounds

In another study, Castagnetti and Schlosser (2001) discussed the use of (trifluoromethoxy)benzene derivatives in the synthesis of ortho-substituted derivatives. They utilized 2-(Trifluoromethoxy)phenyllithium, an intermediate similar to our compound of interest, to access a variety of new organofluorine compounds (Castagnetti & Schlosser, 2001).

Synthesis of Bromo-Functionalized Benzenes

Reus et al. (2012) developed high-yield routes to functionalized benzenes, starting from different precursors including bromo-benzenes. This highlights the potential utility of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene in creating functionalized benzene derivatives (Reus et al., 2012).

X-Ray Structure Determinations

Jones et al. (2012) conducted X-ray structure determinations of various bromo-substituted benzenes, which is relevant for understanding the structural aspects of compounds like 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene (Jones et al., 2012).

Fluorescence Properties in Organic Compounds

Zuo-qi (2015) synthesized and studied the fluorescence properties of 1-Bromo-4-( 2,2-diphenylvinyl) benzene, a compound with structural similarities to 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene. This highlights its potential application in the study of fluorescence in organic compounds (Liang Zuo-qi, 2015).

Radical Addition in Aqueous Media

Yorimitsu et al. (2001) explored bromine atom-transfer radical addition in different solvents, including benzene. This research could provide insights into reactions involving compounds like 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene (Yorimitsu et al., 2001).

Synthesis of Bromoethane Derivatives

Joshi et al. (2013) described the synthesis of bromoethane derivatives, a process that could be applicable to the synthesis of similar bromo-substituted compounds like 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene (Joshi et al., 2013).

Coordination Polymers and Sensing Applications

Hua et al. (2015) investigated zinc(II) coordination polymers with bromo-substituted benzenes, which may be relevant for understanding the properties of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene in similar applications (Hua et al., 2015).

Mechanism of Action

The mechanism of action of “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would depend on its application. For instance, if used as a pharmaceutical, it would interact with biological targets to exert its effects .

Safety and Hazards

As with any chemical, handling “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could potentially include toxicity and reactivity hazards .

Future Directions

The future directions for research on “2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene” would depend on its potential applications. For instance, if the compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

2-bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-3-4(7(10)11)1-2-6(5)15-8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAVEBOXQJTVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethyl)-1-(trifluoromethoxy)benzene

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